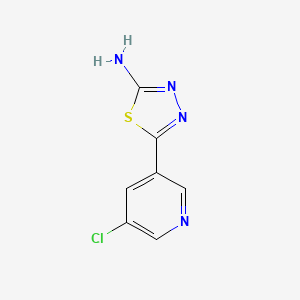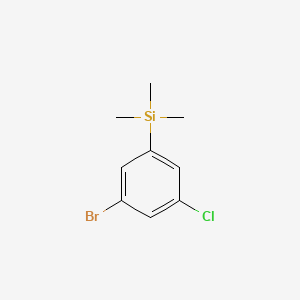
1-(Azetidin-2-yl)-N-Boc-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD28652216 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD28652216 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of MFCD28652216 is designed for large-scale synthesis. This involves optimizing the reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its purest form. The preparation method is simple and suitable for industrial large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
MFCD28652216 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD28652216 include oxidizing agents like oxygen, reducing agents, and various catalysts. The conditions for these reactions often involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the reactions of MFCD28652216 depend on the type of reaction and the reagents used. For example, oxidation reactions typically yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
MFCD28652216 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biological assays to understand its effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of MFCD28652216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD28652216 include those with comparable structures and reactivity. Examples include other triazolo ring compounds and methanesulfonate derivatives .
Uniqueness
MFCD28652216 stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(azetidin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H20N2O2/c1-7(8-5-6-11-8)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) |
Clave InChI |
ZGSHGKCYPAQIQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCN1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,4'-Bi(1,3,2-dioxathiolane)] 2,2'-Dioxide](/img/structure/B13691695.png)
![[2-(Chloromethoxy)ethoxy]benzene](/img/structure/B13691696.png)

![2,2,2-Trifluoro-N-[2-iodo-4-(trifluoromethyl)phenyl]acetimidoyl Chloride](/img/structure/B13691708.png)
![3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13691715.png)

![2-[(2-Methyl-3-butyn-2-yl)oxy]aniline](/img/structure/B13691720.png)



![Methyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13691746.png)


